(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Description
(4E)-5-(4-Ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative featuring a substituted aromatic framework. Its structure includes:
- A pyrrolidine-2,3-dione core with a furan-2-yl(hydroxy)methylidene substituent at position 2.
- A 4-ethoxyphenyl group at position 3.
- A pyridin-3-ylmethyl moiety at position 1.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-2-29-17-9-7-16(8-10-17)20-19(21(26)18-6-4-12-30-18)22(27)23(28)25(20)14-15-5-3-11-24-13-15/h3-13,20,27H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFBWVJCQOLKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits biological activity.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it is used in drug development, it may bind to a particular enzyme or receptor, altering its activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its pyrrolidine-2,3-dione core and multisubstituted aromatic system . Below is a comparison with analogous compounds from the evidence:
Core Structure and Substitution Patterns
Key Observations :
- Pyrrolidine-2,3-dione vs.
- Substituent Effects: The 4-ethoxyphenyl group may enhance lipophilicity compared to nitro or methoxy substituents in Q2 and Q12, influencing solubility and membrane permeability . The furan-2-yl(hydroxy)methylidene moiety introduces hydrogen-bonding capacity, akin to the -CN and -C=O groups in hexahydroquinoline derivatives .
Key Observations :
- IR Spectroscopy : The target compound’s furan and hydroxy groups may produce distinct C-O-C (~1250 cm⁻¹) and O-H (~3200–3500 cm⁻¹) stretches, differing from Q2/Q12’s nitrile and carbonyl dominance .
- Synthetic Complexity: Hexahydroquinoline derivatives (Q2, Q12) are synthesized via cyclohexanedione-aniline cyclocondensation, while the target compound likely requires furan-specific coupling steps .
Biological Activity
The compound (4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule that belongs to the class of pyrrolidine derivatives. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Features
The molecular formula of the compound is with a molecular weight of 440.5 g/mol. The compound consists of:
- Pyrrolidine ring : A five-membered ring that can influence the pharmacological properties.
- Furan moiety : Known for its potential antimicrobial and anti-inflammatory properties.
- Ethoxyphenyl group : May enhance lipophilicity and bioavailability.
- Pyridinylmethyl group : Potentially contributes to interactions with biological targets.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities, including:
Antimicrobial Activity
Research has shown that derivatives of pyrrolidine compounds can possess significant antimicrobial properties. For instance, a study indicated that similar compounds demonstrated effective inhibition against various microbial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.3 to 8.5 µM for Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by structure-activity relationship (SAR) studies, which suggest that modifications in the substituents can enhance anti-inflammatory activity compared to standard compounds like curcumin .
Anticancer Properties
The compound's structural complexity may also confer anticancer properties. Similar pyrrolidine derivatives have been reported to inhibit cancer cell proliferation in various cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the ethoxyphenyl group via substitution reactions.
- Synthesis of the furan moiety through condensation reactions.
- Attachment of the pyridinylmethyl group via nucleophilic substitution.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
Q & A
Basic Research: How can the synthesis of this pyrrolidine-2,3-dione derivative be optimized for higher yield and purity?
Methodological Answer:
Optimization involves careful control of reaction conditions. For example, in analogous pyrrolidine-2,3-dione syntheses, methylamine (40% in water) and absolute ethanol were used as reagents, with heating at 80°C for 7 hours under vigorous stirring. Reaction progress was monitored via thin-layer chromatography (TLC), and purification employed column chromatography with dichloromethane/methanol gradients . Key parameters to optimize include:
- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may require trade-offs in product stability.
- Solvent Polarity : Ethanol or DMF improves solubility of intermediates .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) can accelerate coupling reactions in multi-step syntheses .
Basic Research: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : 1H and 13C NMR can resolve substituent positions (e.g., furan-2-yl vs. pyridin-3-yl groups) and confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves tautomeric forms (e.g., enol vs. keto configurations) and spatial arrangements of substituents .
Basic Research: How should initial biological activity screening be designed for this compound?
Methodological Answer:
Focus on target-specific assays informed by structural analogs:
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria, referencing pyrrolidine-dione derivatives with known activity .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays, leveraging the pyridine moiety’s potential for π-π interactions .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
Advanced Research: What mechanistic insights can be gained from studying the compound’s reactivity under varying pH and temperature?
Methodological Answer:
- pH-Dependent Tautomerism : Monitor enol-keto equilibria using UV-Vis spectroscopy and DFT calculations to predict dominant forms at physiological pH .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds .
- Kinetic Studies : Use stopped-flow techniques to measure reaction rates of hydrolytic or oxidative degradation .
Advanced Research: How can computational modeling predict the compound’s supramolecular interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate docking with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on hydrogen bonding with the hydroxy-methylidene group .
- Cambridge Structural Database (CSD) Mining : Compare packing motifs of similar pyrrolidine-diones to predict crystallization behavior .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge-transfer interactions .
Advanced Research: What strategies address contradictory data in synthesis yields or biological activity?
Methodological Answer:
- Reproducibility Checks : Standardize solvent purity, moisture levels, and catalyst loading across labs .
- Meta-Analysis : Compare data from structurally related compounds (e.g., 1-(3-nitrophenyl)pyrrolidine-2,3-dione derivatives) to identify trends in substituent effects .
- Advanced Analytics : Use LC-MS/MS to detect trace impurities that may skew biological results .
Advanced Research: How can continuous flow reactors improve scalability of the synthesis?
Methodological Answer:
- Process Intensification : Implement microreactors to enhance heat/mass transfer, reducing side reactions (e.g., furan ring oxidation) .
- Automated Monitoring : In-line IR or Raman spectroscopy enables real-time adjustment of reagent stoichiometry .
- Solvent Optimization : Replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) for safer large-scale processing .
Advanced Research: What experimental approaches resolve structural isomerism or tautomerism in this compound?
Methodological Answer:
- Variable-Temperature NMR : Detect equilibrium shifts between enol and keto forms by acquiring spectra at 25–60°C .
- Cocrystallization Studies : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to stabilize specific tautomers .
- Solid-State IR : Identify hydrogen-bonding patterns in crystalline vs. amorphous forms .
Advanced Research: How does the pyridin-3-ylmethyl group influence the compound’s electronic properties?
Methodological Answer:
- Electrochemical Analysis : Cyclic voltammetry (CV) measures redox potentials, highlighting electron-withdrawing effects of the pyridine ring .
- Spectroscopic Mapping : UV-Vis spectroscopy tracks charge-transfer transitions between the pyrrolidine-dione core and aromatic substituents .
- DFT-Based NBO Analysis : Quantify hyperconjugative interactions between the pyridine nitrogen and adjacent carbonyl groups .
Advanced Research: What strategies mitigate challenges in purifying this compound due to polar functional groups?
Methodological Answer:
- Gradient Elution Chromatography : Use silica gel columns with stepwise increases in methanol (2–10%) to separate polar byproducts .
- Countercurrent Chromatography (CCC) : Leverage partition coefficients in biphasic solvent systems for high-resolution purification .
- Crystallization Screening : Test solvent pairs (e.g., DCM/hexane) to induce selective crystallization of the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
